molecular formula C15H13F3N6O3 B3071122 1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 1007933-08-5

1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B3071122
CAS No.: 1007933-08-5
M. Wt: 382.3 g/mol
InChI Key: AIGNIYHVKVQZTJ-UHFFFAOYSA-N
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Description

1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea is a heterocyclic compound featuring a bicyclic imidazo[1,5-c]pyrimidine core fused with a urea moiety. The imidazo[1,5-c]pyrimidine system is characterized by a seven-membered dihydro structure with a ketone group at position 3. The urea linkage (-NHCONH-) connects the 7-carbonyl group of the bicyclic core to a 3-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name

1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O3/c16-15(17,18)8-2-1-3-9(4-8)20-13(26)23-22-12(25)11-5-10-6-19-7-24(10)14(27)21-11/h1-4,6-7,11H,5H2,(H,21,27)(H,22,25)(H2,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGNIYHVKVQZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N2C1=CN=C2)C(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, anti-inflammatory properties, and structure-activity relationships (SARs).

Chemical Structure

The compound can be structurally represented as follows:

C13H10F3N5O3\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_5\text{O}_3

This structure comprises an imidazo[1,5-c]pyrimidine core, which is linked to a trifluoromethylphenyl group via a urea linkage.

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its anti-inflammatory effects and potential as an enzyme inhibitor. Various studies have reported on its efficacy against specific targets, particularly cyclooxygenases (COX), which are critical in inflammatory processes.

Anti-inflammatory Activity

Research indicates that derivatives of imidazo[1,5-c]pyrimidines exhibit notable anti-inflammatory properties. For instance, compounds similar to 1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea have been shown to inhibit COX enzymes effectively.

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
1-[(5-oxo-7,8-dihydro...19.45 ± 0.0731.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01

These results indicate that the compound has a moderate inhibitory effect on COX enzymes compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the imidazo[1,5-c]pyrimidine structure can significantly influence biological activity. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's ability to inhibit COX enzymes.

Case Studies

Several studies have evaluated the anti-inflammatory effects of similar compounds through in vivo models:

  • Carrageenan-Induced Paw Edema : In this model, compounds demonstrated significant reduction in paw swelling comparable to indomethacin.
  • Cotton Pellet-Induced Granuloma : The effectiveness of the compound was assessed by measuring granuloma formation, where it showed promising results.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of fused pyrimidine derivatives. Below is a detailed comparison with structurally related compounds from the provided evidence, focusing on core architectures, substituents, and functional groups.

Structural and Functional Group Analysis

Compound ID Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Features Reference
Target Compound Imidazo[1,5-c]pyrimidine Urea, 3-(trifluoromethyl)phenyl, carbonyl - Urea group enhances H-bonding; trifluoromethyl improves lipophilicity -
Triazolo[4,3-a]pyrimidine Ethyl ester, hydroxyphenyl, methyl 452.5 Ester and hydroxyl groups increase polarity; aromatic substitution enables π-π interactions
Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, phenethyl, ester - Saturated ring improves flexibility; cyano and nitro groups enhance electron-withdrawing effects
Thiadiazolo[3,2-a]pyrimidine Carboxamid, phenyl, thiadiazole - Sulfur-containing thiadiazole modulates electronic properties; carboxamid supports H-bonding
Imidazo[1,2-a]pyrimidine Trifluoromethyl, cyanophenyl, ethyl ester 454.44 Trifluoromethyl and cyanophenyl synergize for hydrophobic and polar interactions
Triazolo[1,5-a]pyrimidine Chloro, trifluoromethyl, amine - Chloro substituent adds electron-withdrawing character; trifluoromethyl enhances stability

Key Comparative Insights

Core Heterocycles: The target compound’s imidazo[1,5-c]pyrimidine core is distinct from the more common imidazo[1,2-a]pyrimidine (Evidences 3, 5) and triazolo-pyrimidine systems (Evidences 1, 6). Thiadiazolo-pyrimidines () introduce sulfur atoms, which can alter electronic properties and metabolic pathways compared to nitrogen-rich cores .

Substituent Effects: Trifluoromethyl Group: Present in both the target compound and , this group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design . Urea vs. Aromatic Substitutions: The 3-(trifluoromethyl)phenyl group in the target compound parallels the 4-nitrophenyl () and 2,4,6-trifluorophenyl () moieties, which are often used to optimize steric and electronic interactions with hydrophobic binding pockets .

Synthetic Considerations: The urea linkage in the target compound may arise from reactions involving isocyanates or carbamoyl chlorides, analogous to the amine-mediated syntheses in . Ethanol, a solvent used in for carboxamid formation, is a common medium for urea synthesis, suggesting shared synthetic pathways .

Physicochemical Properties

  • Solubility : The urea group and trifluoromethylphenyl substituent likely balance hydrophilicity and lipophilicity, contrasting with the more polar ester-containing compounds () or the highly lipophilic chloro-trifluoromethyl derivative () .
  • Metabolic Stability : The trifluoromethyl group in the target compound and may reduce cytochrome P450-mediated metabolism compared to hydroxyl-containing analogs () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
1-[(5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]urea

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